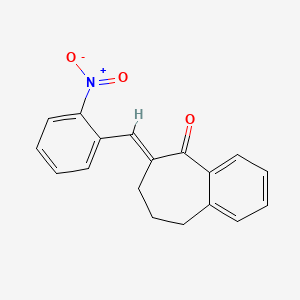

6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one

Beschreibung

6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one is a benzocycloheptenone derivative characterized by a seven-membered cycloheptenone ring fused to a benzene core. The compound features a 2-(hydroxy(oxido)amino)benzylidene substituent at the 6-position, introducing a nitrosohydroxylamine functional group. The compound is identified by synonyms such as NSC250830, CID5476659, and CHEBI:272478, and is primarily used in laboratory research .

Eigenschaften

CAS-Nummer |

52223-78-6 |

|---|---|

Molekularformel |

C18H15NO3 |

Molekulargewicht |

293.3 g/mol |

IUPAC-Name |

(6E)-6-[(2-nitrophenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one |

InChI |

InChI=1S/C18H15NO3/c20-18-15(9-5-8-13-6-1-3-10-16(13)18)12-14-7-2-4-11-17(14)19(21)22/h1-4,6-7,10-12H,5,8-9H2/b15-12+ |

InChI-Schlüssel |

DQBUWUODVGZKAI-NTCAYCPXSA-N |

Isomerische SMILES |

C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C1 |

Kanonische SMILES |

C1CC2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Overview

The synthesis of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one generally involves:

- Construction of the 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one core.

- Introduction of the benzylidene substituent at the 6-position.

- Functionalization of the benzylidene substituent with the hydroxyamino group.

Synthesis of the Tetrahydrobenzo[a]cyclohepten-5-one Core

The core structure, 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one, is a key intermediate and can be prepared by known methods such as:

- Cyclization of appropriate precursors : Starting from substituted benzocycloheptanones or related cyclic ketones, ring closure reactions under acidic or basic conditions can yield the tetrahydrobenzo[a]cyclohepten-5-one framework.

- Reduction of benzosuberone derivatives : Partial hydrogenation of benzosuberone (1-benzosuberone) can afford the tetrahydro derivative.

Physical and chemical properties of this core are well-documented, with purity typically >97% by gas chromatography, boiling point around 270 °C, and a specific gravity of 1.08 at 20 °C.

Functionalization with the Hydroxyamino Group

The hydroxyamino (-NHOH) group on the benzylidene ring is introduced by:

- Oxidation of amino precursors : Starting from an amino-substituted benzylidene intermediate, selective oxidation can convert the amino group (-NH2) to the hydroxyamino (-NHOH) functionality.

- Direct coupling with hydroxylamine derivatives : Alternatively, hydroxylamine or its derivatives can be reacted with suitable benzylidene intermediates under controlled conditions to form the hydroxyamino substituent.

Reaction conditions must be carefully controlled to avoid over-oxidation or side reactions. Typical oxidants include mild agents such as hydrogen peroxide or peracids under buffered conditions.

Representative Experimental Data and Reaction Conditions

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the presence of the benzylidene double bond and hydroxyamino group.

- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation pattern consistent with the target compound.

- Infrared (IR) Spectroscopy : Identifies characteristic N-OH stretching vibrations (~900-950 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹).

- Chromatographic Purity : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) confirms purity >95%.

Research Findings and Optimization

- Reaction optimization studies indicate that temperature control during condensation and oxidation steps is crucial to maximize yield and minimize side products.

- Use of inert atmosphere (argon or nitrogen) during oxidation prevents over-oxidation.

- Solvent choice affects reaction rates and selectivity; ethanol and tetrahydrofuran (THF) are commonly preferred.

- Statistical design of experiments (DoE) has been applied in some studies to optimize reaction parameters such as catalyst loading, temperature, and reaction time for improved yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Critical Parameters |

|---|---|---|---|---|

| Core synthesis | Cyclization or partial hydrogenation | Benzosuberone, acid/base catalyst, H2 | 80-90 | Purity >97%, controlled temp |

| Benzylidene introduction | Aldol/Knoevenagel condensation | 2-hydroxyamino benzaldehyde, base, EtOH | 70-85 | Catalyst type, reflux time |

| Hydroxyamino functionalization | Selective oxidation or coupling | Amino intermediate, mild oxidant (H2O2) | 60-75 | Oxidant concentration, inert atmosphere |

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(2-(Hydroxy(oxido)amino)benzyliden)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel wie Ethanol oder Methanol und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(2-(Hydroxy(oxido)amino)benzyliden)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet, ihre Aktivität verändert und verschiedene biochemische Prozesse beeinflusst. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber die einzigartige Struktur der Verbindung deutet darauf hin, dass sie möglicherweise mehrere Wirkmechanismen hat.

Wirkmechanismus

The mechanism of action of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

- Hydroxy group (2-Hydroxy derivative) : Exhibits bacteriostatic and anti-inflammatory properties, likely due to hydrogen-bonding interactions with biological targets .

- Dimethylamino group: Electron-donating substituents like dimethylamino may improve solubility but reduce metabolic stability .

- Bromo group : Halogenation typically increases lipophilicity and binding affinity to hydrophobic enzyme pockets, though toxicity risks may arise .

Notes

Further experimental studies are required to confirm its pharmacological profile.

Contradictions: While benzocycloheptenones are broadly associated with antitumor activity (e.g., murine P388 tests ), specific data for the target compound remains speculative.

Biologische Aktivität

6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one, with the CAS number 52223-78-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15NO3, with a molecular weight of approximately 295.32 g/mol. The structure features a benzylidene moiety linked to a tetrahydrobenzo(a)cycloheptenone framework. The presence of hydroxy and oxidoamino groups suggests potential for various biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anticancer activity. The biological activity is primarily evaluated through in vitro assays against various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound displays cytotoxic effects against several human cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| ACP-03 (Breast) | 4.8 | Induction of apoptosis | |

| SKMEL-19 (Melanoma) | 2.8 | Cell cycle arrest and apoptosis | |

| HCT-116 (Colon) | 9.4 | Inhibition of proliferation |

The anticancer mechanisms attributed to this compound include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it interferes with the normal progression of the cell cycle, particularly at the G1/S transition.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

-

Study on Breast Cancer Cells (ACP-03) :

- In a controlled study, treatment with the compound resulted in a significant decrease in cell viability with an IC50 value of 4.8 μM. Mechanistic investigations revealed that apoptosis was triggered through the activation of caspase pathways.

-

Melanoma Study (SKMEL-19) :

- This study reported an IC50 value of 2.8 μM, indicating potent activity against melanoma cells. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells after treatment, confirming apoptosis induction.

-

Colon Cancer Cells (HCT-116) :

- The compound exhibited moderate activity with an IC50 value of 9.4 μM. Further analysis indicated that it inhibited cell proliferation by disrupting mitotic processes.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Cyclocondensation reactions are effective for synthesizing structurally similar benzocycloheptenone derivatives. For example, ammonium acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with benzosuberone precursors can yield analogous compounds under controlled conditions (e.g., reflux in ethanol) . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading. Advanced characterization (e.g., NMR, HPLC) should validate purity and regioselectivity.

Q. What spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry and conformation, as demonstrated for related compounds like (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene . Complementary techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions.

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl, hydroxyoxidoamino groups).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to hazard codes such as P201 (obtain specialized handling instructions) and P210 (avoid ignition sources) . Toxicity data from structurally similar compounds (e.g., LD50 = 100 mg/kg intraperitoneal in mice) suggest strict PPE use (gloves, fume hoods) and emergency response plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate data using multiple techniques. For example, if NMR suggests a tautomeric form conflicting with X-ray results, perform variable-temperature NMR to assess dynamic equilibria . Computational methods (DFT calculations) can model electronic environments to reconcile discrepancies .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach from the INCHEMBIOL project :

- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rate) using OECD guidelines.

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems under controlled conditions.

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna).

Q. How can reaction mechanisms (e.g., oxidation/reduction pathways) be elucidated for this compound?

- Methodological Answer : Use isotopic labeling (<sup>18</sup>O, <sup>2</sup>H) to track oxygen/nitrogen migration during redox reactions . Kinetic studies (stopped-flow UV-Vis) can identify intermediates. For example, oxidation of benzocycloheptenone derivatives to ketones may follow a radical-mediated pathway under acidic conditions .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across different methodologies?

- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate critical variables (e.g., solvent, catalyst). For instance, if yields drop in polar aprotic solvents, test alternative solvents (toluene, DCM) or additives (molecular sieves) to stabilize intermediates . Statistical tools (ANOVA) can quantify parameter significance.

Q. What strategies mitigate discrepancies between computational predictions and experimental toxicity data?

- Methodological Answer : Refine QSAR models using high-quality experimental datasets (e.g., RTECS toxicity data) . Validate in vitro assays (e.g., Ames test for mutagenicity) to bridge gaps between in silico and in vivo results.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.